N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide
Description
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a chromene-3-carboxamide core with a 4-adamantyl-substituted thiazole moiety. The chromene ring, substituted with a chloro group at position 6, contributes electron-withdrawing properties, while the adamantyl group introduces significant hydrophobicity and steric bulk. Such structural features are often leveraged in medicinal chemistry to enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-chloro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYVQKYPVISDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Cl)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The chromene scaffold is constructed via Vilsmeier-Haack formylation , a widely used method for introducing formyl groups into aromatic systems. Starting with 2-hydroxy-5-nitroacetophenone, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C generates the 3-formylchromone intermediate.
Reaction Conditions :
Oxidation to Chromene-3-carboxylic Acid
The formyl group is oxidized to a carboxylic acid using Pinnick oxidation (NaClO₂, sulfamic acid) in a DCM-water biphasic system. This step avoids over-oxidation and ensures high purity.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | Sodium chlorite (NaClO₂) |
| Catalyst | Sulfamic acid |
| Solvent | DCM/H₂O (2:1) |
| Yield | 53–61% |
Preparation of 4-(Adamantan-1-yl)-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
The adamantane-functionalized thiazole ring is synthesized via the Hantzsch thiazole reaction . Adamantan-1-yl acetyl chloride is brominated to form α-bromoketone, which reacts with thiourea in ethanol under reflux.
Reaction Pathway :
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Bromination : Adamantan-1-yl acetyl chloride → α-bromoadamantyl ketone (HBr, 40°C).
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Cyclization : α-Bromoketone + thiourea → 4-(adamantan-1-yl)-1,3-thiazol-2-amine.
Optimized Conditions :
Amide Coupling
Acid Chloride Activation
The chromene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous DCM.
Procedure :
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Reactants : Chromene-3-carboxylic acid (1.0 equiv), SOCl₂ (2.5 equiv).
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Conditions : Reflux (2 hours), then solvent evaporation.
Nucleophilic Acyl Substitution
The acid chloride reacts with 4-(adamantan-1-yl)-1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) to form the target carboxamide.
Data Table :
Nitration Strategy
Directed Nitration on Chromene
The nitro group is introduced at position 6 of the chromene ring via electrophilic aromatic substitution using nitric acid (HNO₃) in sulfuric acid (H₂SO₄). The electron-withdrawing carbonyl group directs nitration to the para position.
Optimization :
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Nitrating Agent : HNO₃ (1.2 equiv).
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Catalyst : H₂SO₄ (excess).
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Temperature : 0°C (prevents over-nitration).
Alternative Pathways and Modifications
Knoevenagel Condensation
An alternative route involves Knoevenagel condensation of 2-cyanoacetamide with salicylaldehyde derivatives to form the chromene core. This method is less common due to competing side reactions but offers functional group versatility.
Comparison :
| Method | Yield | Purity |
|---|---|---|
| Vilsmeier-Haack | 72–85% | High |
| Knoevenagel | 60–68% | Moderate |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The chromene structure can be reduced to form dihydrochromene derivatives.
Substitution: The chloro group on the chromene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiviral and anticancer agent due to its unique structure and ability to interact with biological targets.
Materials Science: The compound’s rigid adamantane core makes it useful in the development of high-performance polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity and membrane permeability, allowing the compound to effectively reach intracellular targets . The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity . The chromene structure may contribute to the compound’s ability to intercalate with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chromene-carboxamide derivatives with heterocyclic substitutions. Below is a detailed comparison with key analogs:
Substituent Variations on the Chromene Ring
- Nitro groups are known to influence redox properties and metabolic pathways, which may affect pharmacokinetics compared to the chloro analog .
6-Methoxy Analog (N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide) :
The methoxy group is electron-donating, increasing electron density on the chromene ring. This substitution enhances solubility in polar solvents compared to the chloro derivative, as evidenced by the sulfamoyl-thiadiazol analog’s higher polarity .
Heterocyclic Moieties
- Adamantyl-Thiazol vs. Sulfamoyl-Thiadiazol: The adamantyl-thiazol group in the target compound imparts high lipophilicity, favoring membrane permeability but limiting aqueous solubility.
Adamantyl-Acetamide (2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) :
This compound features a benzothiazole core linked to adamantyl via an acetamide group. The absence of the chromene ring reduces conjugation, likely diminishing UV absorption properties. The adamantyl group’s gauche conformation relative to the acetamide linker may influence molecular rigidity and binding modes .
Physicochemical Properties
Structural and Crystallographic Insights
- Intermolecular Interactions : The adamantyl group in ’s acetamide derivative forms dimers via N–H⋯N hydrogen bonds and S⋯S interactions (3.622 Å), suggesting that the target compound may exhibit similar packing patterns, enhancing crystallinity .
- Chromene Conjugation : The chromene-carboxamide core in the target compound likely adopts a planar conformation due to conjugation, as seen in related coumarin derivatives. This planar structure may facilitate π-π stacking interactions in biological targets .
Biological Activity
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines an adamantane moiety with a thiazole ring and a chromene derivative. The structural formula can be represented as follows:
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the modulation of various biological pathways:
- Anti-inflammatory Activity : Thiazole derivatives are known for their anti-inflammatory properties. The presence of the thiazole ring in this compound suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Potential : Chromene derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
A study conducted by Al-Otaibi et al. (2023) demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis. The treatment group showed a marked decrease in TNF-alpha and IL-6 levels compared to controls, suggesting effective modulation of the inflammatory response.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 3: Anticancer Properties
Research published in 2024 highlighted the compound's ability to induce apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
Q & A
Q. Q1. What are the recommended synthetic routes for N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Adamantane-thiazole coupling : A nucleophilic substitution or Suzuki-Miyaura coupling to attach the adamantane group to the thiazole ring. Catalysts like Pd(PPh₃)₄ or CuI may be used under inert atmospheres (e.g., N₂) .
Chromene-carboxamide formation : Condensation of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with the thiazole-amine intermediate using coupling agents like EDCI/HOBt in DMF .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high purity (>95%).
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMSO for polar intermediates) and temperature (reflux for faster kinetics) .
Advanced Structural Analysis
Q. Q2. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the stereochemistry of the adamantane-thiazole-chromene hybrid?
- X-ray crystallography : Used to confirm the adamantane group’s gauche conformation relative to the thiazole ring, as seen in structurally analogous adamantane-acetamide derivatives (e.g., C20H24N2O2S, P1 space group) .
- NMR :
- ¹H NMR : Adamantane protons appear as multiplets (δ 1.5–2.0 ppm), while thiazole protons resonate at δ 7.3–8.5 ppm.
- ¹³C NMR : The chromene carbonyl (C=O) appears at δ 160–165 ppm, and the carboxamide carbonyl at δ 170–175 ppm .
- Contradictions : Discrepancies in NOESY data (e.g., adamantane-thiazole spatial proximity) may arise from dynamic motion in solution, requiring DFT calculations for validation .
Basic Biological Screening
Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency.
- Control compounds : Include doxorubicin or cisplatin as positive controls.
Advanced Mechanistic Studies
Q. Q4. How can molecular docking and proteomics identify potential targets for this compound in cancer pathways?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0). Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the carboxamide group .
- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells. Validate hits via Western blot (e.g., apoptosis markers like Bax/Bcl-2) .
Structure-Activity Relationship (SAR)
Q. Q5. How does substitution on the chromene ring (e.g., Cl at position 6) influence bioactivity compared to analogs?
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Electron-withdrawing groups (Cl) : Enhance metabolic stability and target binding via hydrophobic interactions (logP ~3.5) .
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Comparison with analogs :
Substituent Activity (IC₅₀, µM) 6-Cl 0.45 (MCF-7) 6-OCH₃ 1.20 (MCF-7) Data from fluorinated chromene derivatives suggest Cl improves cytotoxicity by 2–3× .
Data Contradictions and Reproducibility
Q. Q6. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Standardize assay conditions : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hr).
- Batch variability : Characterize compound purity (HPLC ≥98%) and confirm solubility in DMSO/PBS .
- Statistical validation : Apply ANOVA or Student’s t-test (p<0.05) to triplicate experiments.
Advanced Formulation Challenges
Q. Q7. What strategies improve the aqueous solubility of this hydrophobic adamantane-thiazole hybrid?
- Prodrug design : Introduce phosphate esters at the chromene’s 2-oxo group .
- Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) or cyclodextrin complexes (e.g., HP-β-CD) .
- Co-solvents : Use Cremophor EL or D-α-tocopherol PEG succinate (TPGS) for in vivo studies .
Computational Toxicology
Q. Q8. Can in silico models predict the hepatotoxicity risk of this compound?
- ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity scores.
- Metabolite identification : Simulate Phase I metabolites (e.g., oxidation of adamantane) via GLORYx .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
